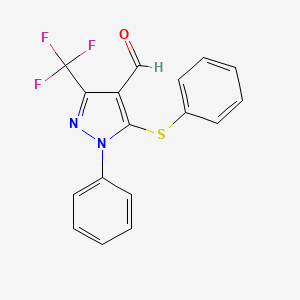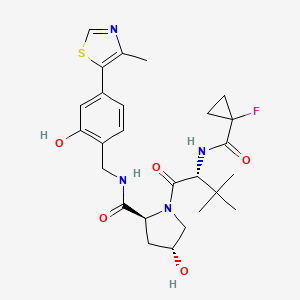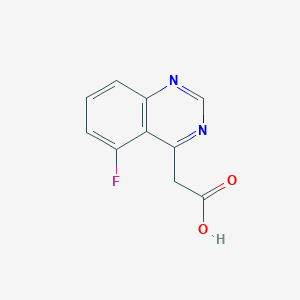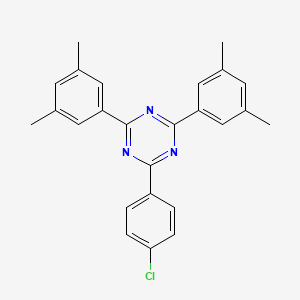
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Carboxy-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.
Reduction: 4-Hydroxymethyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-1-phenyl-3-(trifluoromethyl)pyrazole: Lacks the phenylthio group.
4-Formyl-1-phenyl-5-(methylthio)-3-(trifluoromethyl)pyrazole: Contains a methylthio group instead of a phenylthio group.
4-Formyl-1-phenyl-5-(phenylthio)-3-methylpyrazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The combination of the formyl, phenyl, phenylthio, and trifluoromethyl groups in 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole imparts unique chemical properties, such as increased lipophilicity, electronic effects, and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H11F3N2OS |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-phenyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)15-14(11-23)16(24-13-9-5-2-6-10-13)22(21-15)12-7-3-1-4-8-12/h1-11H |
InChI Key |
RQVINSASEFCIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)

![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)




![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)


![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)



